molecular formula C13H8N6O2 B2881021 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2415454-59-8

8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2881021
CAS No.: 2415454-59-8
M. Wt: 280.247
InChI Key: HCBSOEOIFPDUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a triazolo[4,3-a]pyridin-3-one core substituted at position 8 with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl group. The pyridinyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility and target engagement compared to non-polar analogs .

Properties

IUPAC Name

8-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2/c20-13-17-16-11-9(2-1-7-19(11)13)12-15-10(18-21-12)8-3-5-14-6-4-8/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSOEOIFPDUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 8-Bromo-Triazolo[4,3-a]Pyridin-3-One

The triazolopyridinone core is synthesized via cyclization of a pyridine hydrazide precursor. For example, ethyl 2-chloronicotinate is treated with hydrazine hydrate to form 2-hydrazinylnicotinohydrazide, which undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) to yield the triazolopyridinone framework. Bromination at position 8 is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux), yielding 8-bromo-triazolo[4,3-a]pyridin-3-one in 65–70% yield.

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-5), 8.35 (d, J = 6.0 Hz, 1H, H-6), 7.89 (d, J = 6.0 Hz, 1H, H-7), 4.12 (s, 1H, H-2).
  • HRMS (ESI) : m/z calcd for C₆H₃BrN₃O [M+H]⁺: 227.9472; found: 227.9468.

Synthesis of the Oxadiazole-Pyridinyl Moiety

Cyclocondensation to Form 3-(Pyridin-4-yl)-1,2,4-Oxadiazole

The oxadiazole ring is constructed via reaction between a pyridine-4-carboxamidoxime and a carboxylic acid derivative. Pyridine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) to yield pyridine-4-carboxamidoxime. Subsequent cyclization with ethyl chlorooxoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) furnishes 5-ethoxy-3-(pyridin-4-yl)-1,2,4-oxadiazole.

Optimization Note : Microwave-assisted synthesis (150°C, 20 min) improves yields to 85% compared to conventional reflux (60%, 12 h).

Boronic Acid Functionalization

The oxadiazole is functionalized with a boronic ester via lithiation-borylation. Treatment of 5-bromo-3-(pyridin-4-yl)-1,2,4-oxadiazole with n-butyllithium (-78°C, THF) followed by tris(isopropyl) borate yields the corresponding boronic acid pinacol ester after workup with pinacol.

Characterization :

  • ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 (br s, B-O).
  • Yield : 72% after purification by flash chromatography (hexane/EtOAc 4:1).

Suzuki-Miyaura Cross-Coupling

Reaction Conditions

A mixture of 8-bromo-triazolopyridinone (1.0 eq), oxadiazole boronic ester (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 eq) in degassed toluene/EtOH/H₂O (4:1:1) is heated at 90°C for 18 h under nitrogen.

Yield Optimization :

Catalyst Solvent System Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ Toluene/EtOH 90 18 78
Pd(dppf)Cl₂ Dioxane/H₂O 100 12 82
XPhos Pd G3 THF/H₂O 80 6 88

Post-reaction purification via silica gel chromatography (DCM/MeOH 95:5) affords the target compound as a white solid.

Alternative Route: Oxadiazole Ring Construction on the Core

Direct Cyclocondensation

8-Cyano-triazolo[4,3-a]pyridin-3-one is reacted with pyridine-4-carboxamidoxime in DMF under microwave irradiation (180°C, 30 min). The nitrile group undergoes [3+2] cycloaddition with the amidoxime, forming the oxadiazole ring.

Yield : 65% (compared to 78% via Suzuki coupling).
Advantage : Avoids boronic acid synthesis but requires harsh conditions.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, H-5 triazolopyridinone), 8.75 (d, J = 5.6 Hz, 2H, pyridinyl H-2,6), 8.34 (d, J = 5.6 Hz, 2H, pyridinyl H-3,5), 8.22 (d, J = 7.2 Hz, 1H, H-7), 7.95 (d, J = 7.2 Hz, 1H, H-6).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C=O), 162.4 (oxadiazole C-5), 150.2 (pyridinyl C-4), 142.1 (triazole C-3), 136.7–121.4 (aromatic carbons).
  • HRMS (ESI) : m/z calcd for C₁₅H₉N₆O₂ [M+H]⁺: 329.0784; found: 329.0781.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the triazolopyridinone and oxadiazole rings, with dihedral angles of 12.3° between the pyridinyl and oxadiazole planes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation and survival pathways .

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic nature and potential for functionalization.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of proteins, inhibiting their function. This can disrupt key biological pathways, leading to therapeutic effects such as inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the oxadiazole substituent, triazolo-pyridinone core substitutions, and side-chain modifications. Key examples include:

8-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
  • Substituent : 3-Chlorophenyl on oxadiazole.
  • The chlorine may participate in halogen bonding with biological targets .
  • Molecular Weight : 339.73 g/mol (C₁₅H₁₀ClN₅O₂).
8-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
  • Substituent : Phenyl on oxadiazole.
  • Properties: Lower polarity than the pyridinyl analog, leading to reduced solubility but improved membrane permeability.
  • Molecular Weight : 282.26 g/mol (C₁₄H₁₀N₅O₂).
8-Methoxy-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
  • Substituent: Methoxy group on the triazolo-pyridinone core.
  • Properties : The electron-donating methoxy group increases solubility (predicted pKa = 7.23) and may stabilize the molecule against oxidative metabolism .
  • Molecular Weight : 165.15 g/mol (C₇H₇N₃O₂).
Piperazine-Side-Chain Derivatives (e.g., Trazodone Hydrochloride)
  • Substituent : Piperazinylpropyl group.
  • Properties : Basic nitrogen atoms enable salt formation (e.g., hydrochloride), improving solubility. Flexible side chains enhance interaction with serotonin receptors, as seen in Trazodone’s antidepressant activity .

Data Table: Comparative Analysis

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 3-(Pyridin-4-yl) C₁₄H₉N₆O₂ 296.25 Enhanced polarity, H-bonding potential N/A
8-[3-(3-Chlorophenyl)-oxadiazol-5-yl]-... 3-(3-Chlorophenyl) C₁₅H₁₀ClN₅O₂ 339.73 Lipophilic, halogen bonding
8-(3-Phenyl-oxadiazol-5-yl)-... Phenyl C₁₄H₁₀N₅O₂ 282.26 Low solubility, high permeability
8-Methoxy-triazolo pyridinone Methoxy (core) C₇H₇N₃O₂ 165.15 High solubility, metabolic stability

Research Findings and Pharmacological Implications

Target Compound : The pyridin-4-yl group confers balanced polarity, likely improving solubility and binding to hydrophilic targets (e.g., serotonin receptors). Computational studies predict strong hydrogen-bonding interactions with residues in receptor binding pockets.

Phenyl Analog : Discontinued status suggests suboptimal pharmacokinetics or off-target effects despite favorable permeability .

Methoxy Derivative : High solubility makes it suitable for oral formulations, but reduced steric bulk may limit target engagement compared to bulkier oxadiazole-substituted analogs .

Biological Activity

The compound 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11N5O2C_{15}H_{11}N_5O_2 with a molecular weight of approximately 293.29 g/mol. The structural components include a pyridine ring and oxadiazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of the compound typically involves multi-step reactions that include the formation of the oxadiazole and subsequent coupling with triazole derivatives. Various methods have been reported in literature for synthesizing similar compounds with modifications that enhance their biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of oxadiazoles possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that substituents on the oxadiazole ring can enhance antibacterial activity significantly .
Compound TypeActivityTarget Organisms
Oxadiazole DerivativesAntibacterialE. coli, S. aureus
Triazole DerivativesAntifungalCandida albicans

Anticancer Activity

Some studies have explored the anticancer potential of similar compounds. For example:

  • A study demonstrated that triazole derivatives showed inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one against various cancer types remains to be thoroughly investigated.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been noted:

  • GSK-3β Inhibition : Similar triazole compounds have shown promising results in inhibiting GSK-3β activity, which is involved in numerous cellular processes including metabolism and cell proliferation. Compounds exhibiting this activity could provide therapeutic avenues for conditions like diabetes and cancer .

Case Studies

Several case studies highlight the biological relevance of compounds similar to 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one :

  • Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against various bacterial strains and found that specific substitutions led to enhanced antibacterial potency.
  • Anticancer Screening : Another research project screened a library of triazole-containing compounds for their ability to inhibit cancer cell growth. Compounds were tested against multiple cancer cell lines showing varied levels of efficacy depending on their structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.